molecular formula C21H25N5O3 B2834093 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide CAS No. 2034494-18-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide

Cat. No.: B2834093
CAS No.: 2034494-18-1
M. Wt: 395.463
InChI Key: JFRFUDFYZKMTJR-UHFFFAOYSA-N
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Description

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide is a synthetic molecule containing:

  • A benzo[d][1,3]dioxole moiety (a methylenedioxybenzene derivative, often associated with CNS activity).
  • A piperazine-acetamide linker (common in kinase inhibitors or GPCR-targeting drugs).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c27-21(22-12-15-1-5-18-19(11-15)29-14-28-18)13-25-7-9-26(10-8-25)20-6-4-17(23-24-20)16-2-3-16/h1,4-6,11,16H,2-3,7-10,12-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRFUDFYZKMTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide is a complex organic compound that has gained attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step organic reactions. The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, combined with a piperazine derivative that enhances its bioactivity.

Anticancer Properties

Recent studies have demonstrated significant anticancer activity for compounds related to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole structure exhibited potent cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52

These IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, these compounds showed lower IC50 values compared to the standard drug doxorubicin, suggesting enhanced efficacy.

The anticancer mechanisms of these compounds involve several pathways:

  • EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that the compounds promote apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with these compounds leads to significant changes in cell cycle distribution, particularly decreasing the fraction of cells in the G1 phase and increasing those in the S phase.

Case Studies

In a recent investigation, a series of benzodioxole derivatives were synthesized and evaluated for their biological activity. One notable study focused on a derivative similar to this compound:

Study Overview

  • Objective : To evaluate the anticancer activity against HepG2 liver cancer cells.
  • Method : Compounds were synthesized and tested for cytotoxicity using MTT assays.

Results

The study found that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 2 µM to 5 µM against HepG2 cells. Importantly, these compounds showed minimal toxicity towards normal cell lines (IC50 > 150 µM), highlighting their potential as selective anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds: Critical Limitations

Structural Analogues in the Evidence

The evidence focuses on unrelated compounds:

  • discusses benzothiazole derivatives (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide), which lack the piperazine-pyridazine core of the target compound .

Functional Analogues

No functional data (e.g., binding affinity, IC₅₀ values) for the target compound are available. By contrast:

  • The benzothiazole derivatives in exhibit anti-inflammatory and antibacterial activity, but their mechanisms of action (e.g., COX inhibition, bacterial enzyme targeting) are unrelated to the hypothesized targets of the piperazine-pyridazine-acetamide scaffold .

Recommendations for Future Research

To conduct a meaningful comparison, the following steps are necessary:

Synthesis and Characterization : Develop a robust protocol for synthesizing the compound (e.g., via amide coupling between benzo[d][1,3]dioxol-5-ylmethanamine and 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetic acid).

Bioactivity Profiling : Screen against targets associated with structural motifs (e.g., dopamine receptors, serotonin transporters, or cyclin-dependent kinases).

Computational Studies : Use tools like GOLD to predict binding modes against hypothetical targets (e.g., comparing with piperazine-containing drugs like aripiprazole or trazodone).

Hypothetical Comparison Table

If structural/functional analogs were available, a table might include:

Compound Name Core Structure Bioactivity (IC₅₀) Target Reference
Target Compound Piperazine-pyridazine-acetamide N/A Hypothetical (e.g., 5-HT₂A)
Aripiprazole Piperazine-quinolinone 0.34 nM (D₂ receptor) Dopamine D₂ receptor
Trazodone Triazolopyridine-piperazine 8.9 nM (SERT) Serotonin transporter
6-cyclopropylpyridazine derivatives Pyridazine-cyclopropane 12 µM (CDK2) Cyclin-dependent kinase 2

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide?

Methodological Answer:

  • Step 1: Coupling of the benzo[d][1,3]dioxole moiety to the pyridazine core via alkylation or nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) and dry solvents (e.g., DMF) to prevent hydrolysis .
  • Step 2: Piperazine ring introduction using reductive amination or SN2 displacement, optimized at 60–80°C with bases like triethylamine to neutralize acidic byproducts .
  • Step 3: Final acetamide formation via carbodiimide-mediated coupling (e.g., EDC/HOBt), monitored by TLC/HPLC to ensure intermediate purity .
  • Key Conditions: Temperature control (±2°C), solvent polarity adjustments, and stoichiometric precision to minimize side reactions .

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify proton environments (e.g., benzylic CH2 at δ 4.2–4.5 ppm) and aromatic ring substitution patterns .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragment ions matching the pyridazine-piperazine cleavage pattern .
  • Infrared (IR) Spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and C-O-C bonds in the dioxole group (~1250 cm⁻¹) .
  • HPLC-PDA: Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Q. How do structural motifs (e.g., benzo[d][1,3]dioxole, pyridazine) influence physicochemical properties?

Methodological Answer:

  • Benzo[d][1,3]dioxole: Enhances lipophilicity (logP ~2.5–3.0) and membrane permeability, critical for bioavailability. Its electron-rich aromatic system enables π–π stacking with target proteins .
  • Pyridazine Ring: Introduces polarity via N-heteroaromaticity, improving aqueous solubility. The 6-cyclopropyl substituent sterically shields the ring, altering metabolic stability .
  • Piperazine-Acetamide Linker: Provides conformational flexibility for receptor binding while maintaining solubility via protonatable nitrogen atoms .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity when scaling up production?

Methodological Answer:

  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., cyclopropylation), reducing side products .
  • High-Throughput Screening (HTS): Test catalyst/reagent combinations (e.g., Pd/C vs. Raney Ni for hydrogenation) to maximize efficiency .
  • Crystallization Optimization: Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal purity, monitored by XRPD for polymorph control .

Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations, supplemented by IR for functional group confirmation .
  • Isotopic Labeling: Introduce 13C/15N labels at suspected sites (e.g., acetamide carbonyl) to track fragmentation pathways in MS .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) to identify structural mismatches .

Q. What computational strategies predict biological target interactions for this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to receptors (e.g., GPCRs) using the pyridazine-piperazine core as a flexible anchor. Prioritize poses with hydrogen bonds to the dioxole oxygen .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories, calculating RMSD/RMSF to identify critical interaction residues .
  • Pharmacophore Modeling (MOE): Map essential features (e.g., hydrogen bond acceptors in pyridazine) to screen virtual libraries for analogues .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via UPLC-MS to identify labile sites (e.g., cyclopropane ring opening) .
  • Accelerated Stability Testing: Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Quantify decomposition products (e.g., hydrolyzed acetamide) using validated HPLC methods .

Q. What strategies address low reproducibility in biological assays (e.g., variable IC50 values)?

Methodological Answer:

  • Standardized Assay Protocols: Pre-equilibrate compounds in assay buffers (e.g., PBS with 0.01% Tween-20) to minimize aggregation .
  • Orthogonal Binding Assays: Combine SPR (surface plasmon resonance) for affinity measurements with cell-based cAMP assays to confirm functional activity .
  • Batch-to-Batch Purity Analysis: Use qNMR to quantify active ingredient concentration, correcting IC50 for impurity interference .

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